molecular formula C9H11N3O4 B13761177 Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate CAS No. 574710-45-5

Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate

Cat. No.: B13761177
CAS No.: 574710-45-5
M. Wt: 225.20 g/mol
InChI Key: LFVJUOQAPWBYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a hydrazinecarbonyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of a pyridine derivative with hydrazine and a methyl ester. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of catalysts and optimized reaction pathways can enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may yield a more saturated compound.

Scientific Research Applications

Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with hydrazinecarbonyl groups, such as:

  • Methyl 5-(hydrazinecarbonyl)pentanoate
  • Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

Uniqueness

Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

574710-45-5

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 3-(hydrazinecarbonyl)-6-methyl-2-oxo-3H-pyridine-5-carboxylate

InChI

InChI=1S/C9H11N3O4/c1-4-5(9(15)16-2)3-6(7(13)11-4)8(14)12-10/h3,6H,10H2,1-2H3,(H,12,14)

InChI Key

LFVJUOQAPWBYKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C=C1C(=O)OC)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.